molecular formula C16H9N3O3S2 B2503137 N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITROTHIOPHENE-2-CARBOXAMIDE CAS No. 324759-11-7

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITROTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B2503137
CAS No.: 324759-11-7
M. Wt: 355.39
InChI Key: BIIVTHDQDQGCIR-UHFFFAOYSA-N
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Description

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITROTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphtho[1,2-d][1,3]thiazole moiety, which is known for its biological activity, and a nitrothiophene group, which contributes to its reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITROTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of polyphosphoric acid and urotropine at elevated temperatures (90–110°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITROTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITROTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITROTHIOPHENE-2-CARBOXAMIDE can be compared with other compounds containing the naphtho[1,2-d][1,3]thiazole moiety or nitrothiophene group:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S2/c20-15(12-7-8-13(23-12)19(21)22)18-16-17-14-10-4-2-1-3-9(10)5-6-11(14)24-16/h1-8H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIVTHDQDQGCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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